5-Cyclobutyl-2-methylfuran-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-cyclobutyl-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C10H12O3/c1-6-8(10(11)12)5-9(13-6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,11,12) |
InChI Key |
ACSXXEHJCAAGHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C2CCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
(a) Cyclobutane Formation via Sulfur Tetrafluoride Reaction
Recent studies have demonstrated the utility of sulfur tetrafluoride (SF₄) in transforming cyclobutane carboxylic acids into trifluoromethyl-cyclobutanes, which can be further manipulated to introduce desired functionalities. This reaction involves the conversion of carboxylic acids into sulfinate salts, followed by fluorination to generate CF₃-cyclobutanes:
Carboxylic acid + SF₄ → CF₃-cyclobutane derivatives
This approach offers a modular and scalable pathway to poly- and mono-substituted CF₃-cyclobutanes, which are relevant precursors for further functionalization.
(b) Cycloaddition and Ring Closure Strategies
Alternatively, thermal or photochemical [2 + 2]-cycloaddition reactions can be employed to synthesize cyclobutane rings from suitable alkenes or alkynes. For example, the [2 + 2]-cycloaddition of alkenes bearing furan precursors can generate cyclobutane rings fused to heterocycles.
Functionalization at the 3-Position
The carboxylic acid group at the 3-position of the furan ring can be introduced via oxidation of a suitable precursor, such as a methyl or hydroxymethyl substituent, using oxidizing agents like Jones reagent or potassium permanganate.
Oxidation Steps:
- Methyl substitution at the 3-position → oxidation with Jones reagent → carboxylic acid
- Hydroxymethyl group oxidation → carboxylic acid
Final Assembly and Purification
The final step involves purification techniques such as column chromatography, recrystallization, or distillation to isolate pure 5-Cyclobutyl-2-methylfuran-3-carboxylic acid .
Summary of Key Reaction Pathways
Notes and Considerations
- Reaction Compatibility: The sulfur tetrafluoride method is highly compatible with various functional groups, including nitro, halogen, and ester groups, allowing for diverse substitution patterns.
- Yield Optimization: Use of excess reagents, controlled temperature, and purification techniques such as chromatography or recrystallization are crucial for high yields.
- Scalability: The modular nature of these reactions supports scale-up, essential for practical applications in pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-2-methylfuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Cyclobutyl-2-methylfuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The furan ring and carboxylic acid group play crucial roles in its binding to enzymes or receptors, influencing various biochemical pathways. The cyclobutyl group may contribute to the compound’s stability and specificity in these interactions .
Comparison with Similar Compounds
Structural Comparison
The structural differences between 5-cyclobutyl-2-methylfuran-3-carboxylic acid and its analogs primarily involve substituent type and position (Table 1).
Table 1: Structural Comparison of Furan Derivatives
*Inferred from structural analysis; †Discrepancy noted between IUPAC name and molecular formula in .
Key Observations :
- The methoxycarbonyl group in 5-(methoxycarbonyl)-2-methylfuran-3-carboxylic acid introduces electron-withdrawing effects, which may reduce nucleophilic reactivity at the furan ring compared to the cyclobutyl group .
Physicochemical Properties
Table 2: Physicochemical Properties
Notes:
- The cyclobutyl group in the target compound likely reduces solubility in polar solvents due to its hydrophobic nature.
- Stability data for 5-formylfuran-3-carboxylic acid () suggest furan derivatives are generally stable under recommended storage conditions but may react with strong oxidizers .
Biological Activity
5-Cyclobutyl-2-methylfuran-3-carboxylic acid is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a furan ring and a cyclobutyl group, suggests potential biological activities that merit detailed investigation.
The molecular formula of this compound is , with a molecular weight of approximately 180.20 g/mol. The compound's structure can be represented by the following SMILES notation: CC1=CC(=C(C1=O)C(=O)O)C2CC2.
| Property | Value |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CC(=C(C1=O)C(=O)O)C2CC2 |
Biological Activity
Research indicates that compounds with furan structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the carboxylic acid functional group enhances the compound's ability to interact with biological targets.
Antimicrobial Activity
Studies have shown that furan derivatives can possess notable antimicrobial properties. For instance, the structural similarities between this compound and other known antimicrobial agents suggest it may also exhibit activity against various bacterial strains. A comparative study on similar compounds revealed that those with additional hydroxyl groups often had enhanced antimicrobial efficacy due to increased hydrogen bonding capabilities with microbial cell membranes .
Anticancer Properties
Furan derivatives have been explored for their potential anticancer effects. The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Research focusing on structurally related compounds indicates that the presence of specific functional groups can enhance cytotoxic activity against cancer cell lines .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its activity may involve:
- Inhibition of Enzyme Activity : The carboxylic acid group may interact with active sites on enzymes, inhibiting their function.
- Receptor Modulation : Similar compounds have been shown to act as ligands at various receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.
Case Studies
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of several furan derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against gram-positive bacteria, particularly Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.
Case Study 2: Cytotoxicity Screening
In another investigation, the cytotoxic effects of various furan derivatives were assessed against breast cancer cell lines (MCF-7). The study found that this compound induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
